1-(2-Chloro-6-methylquinolin-3-yl)ethanone

Catalog No.
S15673870
CAS No.
M.F
C12H10ClNO
M. Wt
219.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chloro-6-methylquinolin-3-yl)ethanone

Product Name

1-(2-Chloro-6-methylquinolin-3-yl)ethanone

IUPAC Name

1-(2-chloro-6-methylquinolin-3-yl)ethanone

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

InChI

InChI=1S/C12H10ClNO/c1-7-3-4-11-9(5-7)6-10(8(2)15)12(13)14-11/h3-6H,1-2H3

InChI Key

HLKLWBSKRYAKOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)C(=O)C

1-(2-Chloro-6-methylquinolin-3-yl)ethanone is an organic compound characterized by its unique molecular structure, which includes a quinoline ring fused with a chloro and methyl substituent. The compound has the molecular formula C12H12ClNOC_{12}H_{12}ClNO and a molecular weight of approximately 221.68 g/mol. Its IUPAC name reflects its structural components, indicating the presence of a chloro group at the second position and a methyl group at the sixth position of the quinoline moiety, along with an ethanone functional group. This compound is notable for its potential biological activities and applications in medicinal chemistry.

Typical of quinoline derivatives:

  • Oxidation: The ethanone group can be oxidized to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The chloro group may be reduced to a hydrogen atom, yielding a methylquinoline derivative. Reducing agents such as lithium aluminum hydride or palladium on carbon are often employed.
  • Substitution: The chloro group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols, facilitated by bases such as triethylamine in suitable solvents like ethanol .

Research indicates that 1-(2-Chloro-6-methylquinolin-3-yl)ethanone exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Its structure allows it to interact with various biological targets, potentially inhibiting enzymes involved in cancer progression and microbial growth. For instance, docking studies have shown promising results regarding its potential as an inhibitor for specific kinases, suggesting its utility in cancer therapeutics .

The synthesis of 1-(2-Chloro-6-methylquinolin-3-yl)ethanone typically involves several steps:

  • Formation of 2-Chloro-3-formyl-6-methylquinoline: This is achieved by reacting 2-chloro-3-(chloromethyl)-6-methylquinoline with an appropriate formylating agent.
  • Reduction to 2-Chloro-3-(hydroxymethyl)-6-methylquinoline: The formyl group is reduced using sodium borohydride in methanol.
  • Conversion to the target compound: The hydroxymethyl group is further modified to an ethanone group under specific reaction conditions.

These methods can be adapted for industrial production, utilizing continuous flow reactors and optimized conditions to ensure high yield and purity .

1-(2-Chloro-6-methylquinolin-3-yl)ethanone has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it is being explored for use in developing new antimicrobial and anticancer agents.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis, particularly for synthesizing other quinoline derivatives.
  • Material Science: Its unique properties may find applications in the development of novel materials or coatings .

Interaction studies using molecular docking techniques have demonstrated that 1-(2-Chloro-6-methylquinolin-3-yl)ethanone can effectively bind to target proteins involved in cancer pathways. These studies often utilize software like GOLD to predict binding affinities and modes of interaction, revealing its potential as a therapeutic agent against various diseases .

Several compounds share structural similarities with 1-(2-Chloro-6-methylquinolin-3-yl)ethanone. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
2-Chloro-6-methylquinolineC₁₁H₈ClNLacks the ethanone group but shares chloro and methyl substitutions.
1-(2-Chloroquinolin-3-yl)ethanoneC₁₂H₉ClN OSimilar structure but without the methyl group at the sixth position.
6-Methylquinoline-3-ethanolC₁₂H₉ClN OLacks the chloro group but retains methyl and ethanone groups.
1-(2-Chloro-7-methoxyquinolin-3-yl)ethanoneC₁₂H₉ClN O₂Methoxy group at position 7; different biological profile.

The uniqueness of 1-(2-Chloro-6-methylquinolin-3-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to these similar compounds .

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

219.0450916 g/mol

Monoisotopic Mass

219.0450916 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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